molecular formula C18H20N2 B11364650 2,5,6-trimethyl-1-(2-methylbenzyl)-1H-benzimidazole

2,5,6-trimethyl-1-(2-methylbenzyl)-1H-benzimidazole

Cat. No.: B11364650
M. Wt: 264.4 g/mol
InChI Key: AHHHBGAKHJKVJY-UHFFFAOYSA-N
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Description

2,5,6-Trimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is a heterocyclic aromatic compound. It belongs to the class of benzodiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-trimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole typically involves the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-methylbenzylamine with 2,5,6-trimethylbenzaldehyde under acidic conditions to form the desired benzodiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzodiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,5,6-Trimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,5,6-trimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in biological processes. For example, it could inhibit the activity of certain kinases or interact with DNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Indazole: Another heterocyclic compound with similar biological activities.

    Benzimidazole: Known for its antimicrobial and anticancer properties.

    Pyrazole: Exhibits a wide range of pharmacological activities.

Uniqueness

2,5,6-Trimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl and methylphenyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

2,5,6-trimethyl-1-[(2-methylphenyl)methyl]benzimidazole

InChI

InChI=1S/C18H20N2/c1-12-7-5-6-8-16(12)11-20-15(4)19-17-9-13(2)14(3)10-18(17)20/h5-10H,11H2,1-4H3

InChI Key

AHHHBGAKHJKVJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=NC3=C2C=C(C(=C3)C)C)C

Origin of Product

United States

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